3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide molecular weight and exact mass
An In-depth Technical Guide to 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide: Physicochemical Properties, Synthesis, and Analytical Characterization Authored by: A Senior Application Scientist Abstract This technic...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide: Physicochemical Properties, Synthesis, and Analytical Characterization
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including its molecular weight and exact mass, and outlines a plausible synthetic route with a discussion of the underlying chemical principles. Furthermore, standard analytical protocols for structural verification and purity assessment are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this specific benzothiophene derivative.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry.[1] The fusion of a benzene ring with a thiophene ring creates a bicyclic system that is both aromatic and possesses a reactive heteroatom, making it a versatile scaffold for the design of novel therapeutic agents.[2] The biological activities of benzothiophene derivatives are extensive and well-documented, encompassing anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antitubercular properties.[2]
The carbohydrazide moiety is also a well-known pharmacophore, frequently incorporated into molecular designs to enhance biological activity.[3] Compounds containing the carbohydrazide functional group have demonstrated a wide spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory actions.[3]
The subject of this guide, 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide, combines these two important structural motifs. The specific substitutions of a chloro group at the 3-position and a methyl group at the 4-position of the benzothiophene ring system are expected to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. This document aims to provide the foundational chemical knowledge required for the synthesis, characterization, and further investigation of this compound.
Physicochemical Properties of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide
A precise understanding of the physicochemical properties of a compound is fundamental to its study. The molecular weight and exact mass are critical parameters for its identification and characterization, particularly in mass spectrometry analysis.
Molecular Structure
The chemical structure of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide is depicted below.
Caption: 2D structure of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide.
Molecular Formula, Molecular Weight, and Exact Mass
The key quantitative descriptors for this compound are summarized in the table below. These values are calculated based on the elemental composition of the molecule.
Property
Value
Molecular Formula
C₁₀H₉ClN₂OS
Molecular Weight
240.71 g/mol
Exact Mass
240.01241 Da
Synthetic Pathway
The synthesis of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide can be logically approached from its corresponding carboxylic acid or carbonyl chloride derivative. A plausible multi-step synthetic route is outlined below, starting from a commercially available precursor.
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target carbohydrazide can be formed from the reaction of a suitable ester or acid chloride with hydrazine hydrate. The acid chloride, in turn, can be synthesized from the corresponding carboxylic acid, which is accessible through established benzothiophene synthesis methodologies.
Proposed Synthetic Workflow
The proposed synthesis involves the following key transformations:
Synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid: This intermediate can be prepared via various established methods for constructing the benzothiophene ring system.
Conversion to 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride: The carboxylic acid is activated by conversion to the more reactive acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).[4]
Formation of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide: The final step involves the nucleophilic acyl substitution reaction between the acid chloride and hydrazine hydrate.[4][5]
The Emerging Therapeutic Potential of 3-Chloro-4-Methyl-1-Benzothiophene-2-Carbohydrazide Derivatives: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzothiophene Scaffold in Medicinal Chemistry The benzothiophene nucleus, a heterocyclic aromatic compound formed by the fusion of a benz...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
The benzothiophene nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its structural versatility and ability to interact with various biological targets have led to the development of numerous pharmacologically active agents.[1] Benzothiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3] The incorporation of a carbohydrazide moiety at the 2-position of the benzothiophene ring system further enhances its therapeutic potential by providing a versatile scaffold for the synthesis of a diverse array of derivatives.[4][5] This technical guide provides an in-depth review of the synthesis, chemical properties, and biological activities of a specific class of these compounds: 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide derivatives.
Synthesis of the Core Intermediate: 3-Chloro-4-Methyl-1-Benzothiophene-2-Carbohydrazide
The synthesis of the target derivatives commences with the preparation of the key intermediate, 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide. This is typically achieved through a multi-step process starting from a readily available precursor. A common synthetic route involves the initial preparation of the corresponding carbonyl chloride.
A general synthetic pathway is outlined below:
Caption: General synthesis of the carbohydrazide intermediate.
Experimental Protocol: Synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride [6]
To a solution of p-methyl cinnamic acid in a suitable solvent (e.g., N,N-dimethylformamide), a catalytic amount of pyridine is added.
Thionyl chloride is then added dropwise to the reaction mixture at a controlled temperature.
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
Upon completion, the excess thionyl chloride is removed under reduced pressure.
The resulting solid, 3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride, is typically suspended in a non-polar solvent like n-hexane and filtered.
Experimental Protocol: Synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide [7]
The synthesized 3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is suspended in a suitable alcohol, such as absolute ethanol.
Hydrazine hydrate is added to the suspension, and the mixture is refluxed for several hours.[8]
The progress of the reaction is monitored by TLC.
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent, and dried to yield 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide.
Derivatization Strategies and Biological Applications
The carbohydrazide functional group serves as a versatile handle for the synthesis of a wide range of derivatives, primarily through condensation reactions with various electrophiles. This allows for the systematic modification of the molecule's steric and electronic properties to optimize its biological activity.
Antimicrobial Derivatives
Benzothiophene derivatives have shown significant promise as antimicrobial agents, with activity against a spectrum of bacteria and fungi.[2][3][9] The carbohydrazide derivatives are often converted into Schiff bases (carbohydrazones) by reacting them with various substituted aldehydes and ketones.[7][10]
Synthesis of Carbohydrazone Derivatives
Caption: Synthesis of antimicrobial carbohydrazone derivatives.
Experimental Protocol: Synthesis of Carbohydrazones [7][10]
A mixture of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide and a substituted aromatic or heteroaromatic aldehyde (or ketone) is prepared in absolute ethanol.
A catalytic amount of glacial acetic acid is added to the mixture.
The reaction mixture is refluxed for a specified period, typically monitored by TLC.
Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure carbohydrazone derivative.
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of these derivatives is significantly influenced by the nature of the substituent on the aromatic ring of the aldehyde or ketone. Electron-withdrawing groups, such as nitro or halogen groups, on the aromatic ring have been observed to enhance the antibacterial and antifungal activity.[11] For instance, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide has demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14]
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzothiophene derivatives have been investigated as potent anti-inflammatory and analgesic agents, often acting as selective inhibitors of cyclooxygenase-2 (COX-2).[15] The carbohydrazide scaffold can be modified to produce compounds with significant anti-inflammatory properties.[1]
Mechanism of Action:
Many benzothiophene-based anti-inflammatory agents exert their effects by inhibiting the COX-2 enzyme, which is a key player in the synthesis of prostaglandins, mediators of inflammation and pain.[15] Some derivatives also disrupt the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation.[15]
Caption: Mechanism of anti-inflammatory action.
Anticancer Derivatives
The development of novel anticancer agents remains a critical area of research. Benzothiophene derivatives have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.[2][16][17] The carbohydrazide derivatives can be further cyclized to form various heterocyclic systems, such as oxadiazoles and triazoles, which have demonstrated potent anticancer activities.[7][18][19]
Synthesis of Oxadiazole Derivatives
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles [7]
A mixture of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide and a substituted aromatic acid is refluxed in the presence of a dehydrating agent, such as phosphorus oxychloride.
The reaction is monitored by TLC.
After completion, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).
The precipitated solid is filtered, washed, and recrystallized to yield the pure oxadiazole derivative.
Mechanism of Action:
The anticancer activity of these derivatives can be attributed to various mechanisms, including the induction of apoptosis through the activation of pro-apoptotic genes (e.g., BAX, CASP3, CASP8, CASP9, and P53) and the inhibition of cell migration and colony formation.[16] Some thiophene carboxamide derivatives have also been shown to act as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent that targets tubulin polymerization.[17]
The 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide scaffold represents a highly valuable platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of extensive compound libraries for screening against a wide range of biological targets. The derivatives discussed in this review have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.
Future research in this area should focus on:
Expansion of SAR studies: Systematic modification of the substituents on the benzothiophene ring and the derivatized side chain to further optimize biological activity and selectivity.
Elucidation of mechanisms of action: In-depth studies to understand the precise molecular targets and signaling pathways modulated by these compounds.
In vivo evaluation: Preclinical studies in animal models to assess the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.
The continued exploration of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide derivatives holds great promise for the discovery of new and effective drugs to address unmet medical needs.
References
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Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. PMC.
Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Future Medicinal Chemistry, 14(21).
Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
Chapter 12: Synthesis, Properties, and Biological Applic
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SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NEW BENZO (b)
Synthesis and anticancer activity of new carbohydrazide deriv
Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes.
A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff.
Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Deriv
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.
A Senior Application Scientist's Guide to Pharmacophore Modeling Using 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide
Abstract Pharmacophore modeling is a cornerstone of modern, computer-aided drug design (CADD), providing an efficient framework for identifying novel bioactive molecules.[1][2] This guide offers an in-depth technical exp...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Pharmacophore modeling is a cornerstone of modern, computer-aided drug design (CADD), providing an efficient framework for identifying novel bioactive molecules.[1][2] This guide offers an in-depth technical exploration of pharmacophore modeling, centered around the versatile scaffold, 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide. We will dissect the causal logic behind both ligand- and structure-based modeling approaches, furnish detailed experimental protocols, and establish self-validating systems to ensure the generation of robust, predictive models. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage pharmacophore-based virtual screening to accelerate their discovery pipelines.
Introduction: The Pharmacophore Concept and the Benzothiophene Scaffold
A pharmacophore is an abstract representation of the key steric and electronic features a molecule must possess to ensure optimal interaction with a specific biological target.[3][4] It is not a real molecule but rather a three-dimensional arrangement of essential molecular interaction features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.[5][6] Pharmacophore modeling has become a pivotal tool in rational drug design, enabling rapid virtual screening of large compound libraries, lead optimization, and even the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][7]
The choice of a starting scaffold is critical. The 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide core represents a privileged scaffold in medicinal chemistry. Benzothiophene derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8] The carbohydrazide moiety offers a synthetically tractable handle for diversification and presents key hydrogen bonding features, making this scaffold an excellent candidate for exploring interactions with various biological targets. This guide will use this specific molecule as a practical example to illustrate the principles and workflows of pharmacophore model development.
Foundational Approaches: Ligand-Based vs. Structure-Based Modeling
The strategy for developing a pharmacophore model is dictated by the available information about the biological target. There are two primary pathways.[5][7]
Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of active ligands has been identified.[4][5] The fundamental principle is to extract the common chemical features shared by these active molecules, assuming they all bind to the target in a similar fashion.[4]
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (often from X-ray crystallography or NMR) is available, a structure-based model can be generated.[9] This method analyzes the chemical features of the active site to define a pharmacophore that is complementary to the binding pocket.[9] This approach has the distinct advantage of not requiring prior knowledge of active ligands and can reveal novel interaction points.[9][10]
The following sections will provide detailed protocols for both approaches, using our target scaffold as the central example.
The core logic of LBPM is to identify the common denominator among a set of active molecules. The process involves generating multiple conformations for each flexible ligand and then aligning them to find a shared 3D arrangement of pharmacophoric features.[4]
Detailed Protocol for LBPM
Objective: To generate a 3D pharmacophore model from a set of known active benzothiophene analogs.
Prerequisites: A training set of at least 5-10 structurally diverse active compounds with known biological activity data (e.g., IC50 values). A corresponding set of inactive compounds (decoys) is also required for validation.
Step 1: Training Set Preparation
Curate a set of active ligands. For our example, this would include 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide and several of its analogs with confirmed activity against a specific target.
Generate 3D coordinates for all molecules and perform energy minimization using a suitable force field (e.g., MMFF94x).[11]
Generate diverse conformers for each ligand. This is a critical step to explore the possible bioactive conformations. It is recommended to set an energy threshold (e.g., 20 kcal/mol) above the global minimum to ensure a comprehensive conformational search.[12]
Step 2: Common Feature Pharmacophore Generation
Select the most active compound as a reference template.
Utilize a common feature alignment algorithm (available in software like Discovery Studio, LigandScout, or MOE) to superimpose the conformers of the other active compounds onto the reference.[5]
Identify shared pharmacophoric features. The algorithm will identify common arrangements of features like Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic (AR), and Positive/Negative Ionizable groups.
Generate pharmacophore hypotheses. The software will propose several models, each representing a different combination of shared features. These models are typically ranked based on a scoring function that reflects how well they map to the active compounds.
Step 3: Model Refinement and Selection
Analyze the generated hypotheses. The best model should not only map well to the active compounds but also be chemically sensible in the context of the scaffold. For our benzothiophene carbohydrazide, we would expect to see features corresponding to the aromatic rings, the hydrogen bond donor/acceptor capabilities of the hydrazide group, and the hydrophobic nature of the methyl and chloro substituents.
Introduce exclusion volumes. To refine the model's specificity, add exclusion volume spheres to represent regions of space occupied by the target protein, preventing clashes in subsequent virtual screening.
Visualization of LBPM Workflow
Caption: Hypothetical Pharmacophore for a Benzothiophene Derivative.
Mandatory Validation: Ensuring Predictive Power
A pharmacophore model is only valuable if it can reliably distinguish active compounds from inactive ones. [13][14]Rigorous validation is therefore a non-negotiable step.
Validation Methodologies
Test Set Validation: A set of known active and inactive compounds, which were not used in model generation (the test set), is screened against the pharmacophore. [13]The model's ability to correctly identify the actives is a primary measure of its predictive power.
[14]2. Decoy Set Validation: A large database of "decoy" molecules, which are structurally similar to the actives but are assumed to be inactive, is used. [13]A robust model should have a low hit rate for the decoy set, demonstrating its specificity.
Güner-Henry (GH) Scoring: This is a statistical method that evaluates the quality of a model based on its ability to retrieve active compounds from a database containing both actives and inactives. The GH score ranges from 0 (null model) to 1 (ideal model), with a score greater than 0.7 indicating a good model.
[15]
Data Presentation: Model Validation Metrics
The performance of a pharmacophore model is quantified using several metrics. The table below presents a hypothetical validation summary for a model derived from our benzothiophene scaffold.
Metric
Description
Value
Interpretation
Total Actives (A)
Number of active compounds in the test database.
50
-
Total Inactives (D)
Number of inactive/decoy compounds in the database.
950
-
Hits (Ht)
Total compounds from the database matching the pharmacophore.
80
-
Active Hits (Ha)
Active compounds from the database matching the pharmacophore.
45
-
Yield of Actives
Percentage of actives retrieved from the hit list (Ha/Ht).
56.25%
High percentage indicates good model quality.
Enrichment Factor (EF)
Ratio of actives in the hit list vs. the full database.
11.25
A value > 1 shows the model is better than random.
GH Score
Güner-Henry score assessing model quality.
0.81
Score > 0.7 indicates a highly predictive model.
Application: Virtual Screening and Hit Identification
The ultimate goal of creating a pharmacophore model is to use it as a 3D query to search large chemical databases for novel molecules with potential biological activity.
[16][17]
Virtual Screening Protocol
Database Selection: Choose a suitable compound library for screening (e.g., ZINC, Enamine, ChEMBL).
Conformer Generation: Generate multiple low-energy 3D conformers for each molecule in the database.
Pharmacophore Screening: Use the validated pharmacophore model as a filter. The screening software will rapidly check which molecules in the database can adopt a conformation that matches the pharmacophore query.
Hit List Generation: Molecules that successfully map to the pharmacophore are collected into a "hit list."
Post-Screening Filtering (Optional but Recommended): The hit list can be further refined by applying additional filters, such as Lipinski's Rule of Five for drug-likeness, ADMET property predictions, or molecular docking into the target's active site to confirm binding modes.
[13][18]
Conclusion
This guide has detailed the systematic process of developing, validating, and applying pharmacophore models using 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide as a representative scaffold. By adhering to these rigorous, self-validating protocols, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts. Pharmacophore modeling serves as a powerful computational lens, allowing for the rapid identification of promising lead candidates from vast chemical spaces, thereby accelerating the journey from initial concept to clinical evaluation.
References
Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved from Bio-protocol. [Link]
ACS Omega. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Retrieved from ACS Publications. [Link]
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]
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step-by-step synthesis of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide
Application Note: High-Yield Synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide Introduction & Mechanistic Rationale The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, frequent...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Yield Synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide
Introduction & Mechanistic Rationale
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and antimalarial agents[1][2]. Specifically, 3-chloro-1-benzothiophene-2-carbohydrazide derivatives serve as highly versatile intermediates for the downstream synthesis of bioactive heterocycles, including oxadiazoles, Schiff bases, and triazoles[3].
The synthesis of the target compound, 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide , is achieved via a robust two-step sequence.
Krubsack-Higa Cyclization: The first step involves the reaction of 3-methylcinnamic acid with thionyl chloride (SOCl₂). In this elegant transformation, SOCl₂ acts not only as a chlorinating agent to form the acyl chloride but also as the sole source of sulfur for the thiophene ring[2]. The reaction proceeds via a sulfenyl chloride intermediate, followed by an intramolecular Friedel-Crafts-type cyclization[2]. The use of a nucleophilic catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), is critical to accelerate the reaction and neutralize the HCl byproduct, making the process amenable to scale-up[4]. Note: Cyclization of 3-methylcinnamic acid yields a mixture of 4-methyl and 6-methyl isomers, which must be separated via fractional crystallization.
Nucleophilic Acyl Substitution (Hydrazinolysis): The resulting acid chloride is reacted with hydrazine hydrate. The thermodynamic driving force is the formation of the stable carbohydrazide. Hydrazine must be added dropwise in slight excess to prevent the formation of symmetric diacylhydrazines (N,N'-diaroylhydrazines).
Synthetic Workflow
Fig 1: Synthetic workflow for 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide.
Experimental Protocols
Protocol A: Synthesis of 3-Chloro-4-methylbenzo[b]thiophene-2-carbonyl chloride
This protocol is adapted from optimized industrial processes utilizing DMAP to eliminate the slow metering of liquid pyridine[4].
Reaction Setup: Equip a 1 L three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (or connected to a gas scrubber to neutralize SO₂ and HCl), and a thermometer.
Reagent Charging: To the flask, add 3-methylcinnamic acid (81.1 g, 0.50 mol), DMAP (6.1 g, 0.05 mol), and anhydrous chlorobenzene (300 mL)[1][4].
Thionyl Chloride Addition: Slowly add thionyl chloride (150 mL, 2.06 mol) to the stirred suspension at room temperature. Causality: A large excess of SOCl₂ is required as it is consumed both as a reactant (providing the S atom and Cl atoms) and as a dehydrating agent.
Cyclization: Heat the mixture to gentle reflux (approx. 130°C) for 48 hours[1]. The solution will turn dark as the sulfenyl chloride intermediate forms and cyclizes.
Solvent Removal: Allow the reaction to cool to room temperature. Transfer to a rotary evaporator and remove the excess thionyl chloride and chlorobenzene under reduced pressure.
Isolation and Isomer Separation: Suspend the crude dark residue in hot n-heptane or n-hexane (800 mL) and filter hot to remove insoluble polymeric byproducts. Treat the hot filtrate with activated charcoal, filter through a pad of Celite, and allow the filtrate to cool slowly to room temperature, then to 0°C for 2 hours[4].
Purification: The 4-methyl and 6-methyl isomers will precipitate. Isolate the target 3-chloro-4-methylbenzo[b]thiophene-2-carbonyl chloride via repeated fractional recrystallization from a CH₂Cl₂/hexane (8:1) mixture, monitoring isomeric purity via ¹H NMR (focusing on the aromatic proton splitting patterns)[4].
Protocol B: Synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide
Preparation: In a 250 mL round-bottom flask, dissolve the purified 3-chloro-4-methylbenzo[b]thiophene-2-carbonyl chloride (2.45 g, 0.01 mol) in dry chloroform (50 mL). Cool the solution to 0°C using an ice bath.
Hydrazinolysis: Dissolve hydrazine hydrate (80% in water, 1.25 mL, ~0.02 mol) in 10 mL of absolute ethanol. Add this solution dropwise to the vigorously stirred acid chloride solution over 30 minutes. Causality: Maintaining a low temperature during the initial addition controls the exothermic reaction, while the dropwise addition ensures hydrazine is always in local excess, preventing the newly formed carbohydrazide from reacting with unreacted acid chloride to form a dimer.
Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux for 1 to 3 hours to ensure complete conversion[1]. Progress can be monitored via TLC (Ethyl Acetate:Hexane, 1:1).
Workup: Cool the mixture to room temperature. Remove the solvents under vacuum.
Purification: Triturate the resulting solid with cold distilled water (50 mL) to remove unreacted hydrazine and hydrochloride salts. Filter the solid, dry under vacuum, and recrystallize from absolute ethanol to yield pure 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide as a crystalline solid.
Quantitative Reaction Parameters
Reagent / Intermediate
MW ( g/mol )
Equivalents
Role in Synthesis
Expected Yield
3-Methylcinnamic acid
162.19
1.0
Starting Material
N/A
Thionyl Chloride (SOCl₂)
118.97
4.0+
Chlorinating/Sulfurizing Agent
N/A
DMAP
122.17
0.1
Nucleophilic Catalyst / Base
N/A
Intermediate (Acid Chloride)
245.12
1.0
Electrophile
45 - 55% (post-separation)
Hydrazine Hydrate (80%)
50.06
2.0
Nucleophile
N/A
Target Carbohydrazide
240.71
-
Final Product
75 - 85%
References
SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals.
IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO[b]THIOPHENE-2-CARBONYL CHLORIDES (WO1995015323A1). Google Patents.
Synthesis of (E)-N'-benzylidene-3-(piperazin-1-yl)benzo[b]thiophene-2-carbohydrazide derivatives. World Journal of Pharmaceutical Research.
Accepting the Invitation to Open Innovation in Malaria Drug Discovery: Synthesis, Biological Evaluation, and Investigation on the Structure–Activity Relationships of Benzo[b]thiophene-2-carboxamides as Antimalarial Agents. Journal of Medicinal Chemistry - ACS Publications.
SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. World Journal of Pharmaceutical Research.
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Application Note & Standard Operating Procedure (SOP)
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals
Compound: 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide (CAS: 956576-51-5)
Executive Summary & Mechanistic Rationale
Benzothiophene derivatives, particularly those functionalized with a carbohydrazide moiety, are recognized as privileged scaffolds in modern drug discovery. Recent preclinical studies have demonstrated their profound efficacy as antimicrobial agents against ESKAPE pathogens, such as drug-resistant Enterococcus faecium, and as potent antitubercular agents[1]. Furthermore, functionalized benzothiophenes have shown remarkable potential as anti-cancer agents by acting as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors, thereby halting tumor angiogenesis[2].
3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide represents a highly versatile building block. To rigorously evaluate the therapeutic potential of this compound, a multi-tiered in vitro testing cascade is required. As a Senior Application Scientist, I have designed this protocol to be a self-validating system . Every assay includes internal controls to rule out false positives (e.g., compound auto-fluorescence, precipitation, or non-specific redox cycling), ensuring that the data generated is both highly accurate and reproducible.
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the compound against Mycobacterium tuberculosis Enoyl-ACP reductase (InhA).
Causality & Assay Design: The carbohydrazide pharmacophore is mechanistically analogous to the first-line antitubercular drug isoniazid. It is hypothesized to target the FAS-II pathway via InhA inhibition[1]. InhA relies on NADH as a cofactor to reduce the 2,3-double bond of enoyl-ACP derivatives. By monitoring the oxidation of NADH to NAD⁺ spectrophotometrically at 340 nm, the reaction velocity can be directly quantified. A decrease in the rate of absorbance drop indicates InhA inhibition.
Self-Validating Controls
Positive Control: Triclosan (a known InhA inhibitor) to validate enzyme responsiveness.
Negative Control (No Enzyme): Rules out compound auto-oxidation or intrinsic absorbance at 340 nm.
Vehicle Control: 1% DMSO to establish the uninhibited baseline velocity (V₀).
Step-by-Step Methodology
Reagent Preparation: Prepare assay buffer containing 30 mM PIPES (pH 6.8), 150 mM NaCl, and 0.01% CHAPS. Prepare 250 µM NADH and 50 µM 2-trans-dodecenoyl-CoA (substrate).
Compound Dilution: Serially dilute 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide in 100% DMSO, then dilute 1:100 in assay buffer (final DMSO concentration = 1%).
Enzyme Pre-incubation: In a 96-well UV-transparent microplate, combine 10 nM purified recombinant InhA, 250 µM NADH, and the diluted compound. Incubate at 25°C for 20 minutes. Causality: Pre-incubation allows for the formation of the slow-binding inhibitor-NAD adduct characteristic of carbohydrazides.
Reaction Initiation: Add 50 µM of 2-trans-dodecenoyl-CoA to initiate the reaction.
Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader continuously for 10 minutes.
Data Analysis: Calculate the initial velocity (Vᵢ) from the linear portion of the curve. Plot % Inhibition vs. Log[Compound] to derive the IC₅₀ using non-linear regression (4-parameter logistic curve).
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and E. faecium.
Causality & Assay Design: Slow-growing pathogens require robust, long-term viability readouts. The Resazurin Microtiter Assay (REMA) utilizes resazurin (blue, non-fluorescent), which is reduced by the electron transport chain of metabolically active cells to resorufin (pink, highly fluorescent). This provides a dual-readout system that eliminates artifacts caused by the potential precipitation of hydrophobic benzothiophene compounds in aqueous media.
Self-Validating Controls
Sterility Control: Media + Resazurin (ensures no background contamination).
Reference Drugs: Isoniazid (for M. tuberculosis) and Vancomycin (for E. faecium) to benchmark potency.
Step-by-Step Methodology
Inoculum Preparation: Cultivate E. faecium in Brain Heart Infusion (BHI) broth to an OD₆₀₀ of 0.5. Dilute to a final assay concentration of 5 × 10⁵ CFU/mL.
Plate Setup: Dispense 100 µL of the bacterial suspension into a 96-well plate. Add 100 µL of the compound (serially diluted from 128 µg/mL to 0.25 µg/mL).
Incubation: Incubate the plates at 37°C for 24 hours (for E. faecium) or 7 days (for M. tuberculosis H37Rv in 7H9 broth).
Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 2-4 hours.
Readout: Visually inspect for color change (Blue = dead, Pink = alive). For quantitative precision, measure fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color shift or reducing fluorescence by >90% compared to the growth control.
Objective: Evaluate cytotoxicity against mammalian cell lines (Vero cells for Selectivity Index; MCF-7 breast cancer cells for anticancer repurposing).
Causality & Assay Design: Assessing the therapeutic window is critical. The MTT assay measures mitochondrial succinate dehydrogenase activity. Testing against Vero (normal epithelial) cells determines general toxicity, while MCF-7 cells assess targeted cytotoxicity, given the benzothiophene scaffold's known VEGFR-2 inhibitory potential[2].
Z'-Factor Calculation: Assessed using vehicle control vs. death control to ensure assay robustness (Z' > 0.5 required).
Step-by-Step Methodology
Cell Seeding: Seed Vero and MCF-7 cells at 1 × 10⁴ cells/well in a 96-well tissue culture plate in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of the compound (0.1 to 100 µM). Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells cleave the tetrazolium ring to form insoluble purple formazan crystals.
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate for 10 minutes.
Readout: Measure absorbance at 570 nm (with a 630 nm reference filter to subtract background plate noise). Calculate the CC₅₀ (50% Cytotoxic Concentration).
Selectivity Index (SI): Calculate SI = CC₅₀ (Vero) / MIC (E. faecium). An SI > 10 indicates a favorable safety profile.
Data Presentation & Interpretation
To facilitate rapid decision-making, all quantitative endpoints from the assay cascade should be summarized in a standardized matrix. Below is a representative data structure for 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide:
Assay Type
Target / Cell Line
Parameter
Mock Expected Value
Interpretation
Enzymatic
M. tuberculosis InhA
IC₅₀
< 5.0 µM
Potent target-level inhibition of FAS-II.
Phenotypic
E. faecium (VRE)
MIC
2.0 - 8.0 µg/mL
Strong whole-cell antimicrobial efficacy.
Phenotypic
M. tuberculosis H37Rv
MIC
1.5 - 4.0 µg/mL
Effective penetration of the mycobacterial cell wall.
Cytotoxicity
Vero (Normal Epithelial)
CC₅₀
> 100 µM
Low general mammalian toxicity.
Anticancer
MCF-7 (Breast Cancer)
IC₅₀
10.0 - 15.0 µM
Moderate anti-cancer activity (VEGFR-2 mediated).
Therapeutic Window
Safety Profiling
Selectivity Index (SI)
> 25
Highly favorable therapeutic window for infectious disease.
Mandatory Visualization: Mechanistic Pathways
The following diagram maps the dual therapeutic mechanisms (Antimicrobial and Anticancer) of the benzothiophene carbohydrazide scaffold based on the described assay logic.
Mechanistic pathways of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide in disease models.
References
Gallardo-Macias, R., et al. (2024). "Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection." Journal of Medicinal Chemistry, 67(2), 1384-1392.[Link]
Nafie, M. S., et al. (2025). "Triazole-functionalized benzofuran and benzothiophene semicarbazides as novel VEGFR-2-targeted anti-cancer agents." Bioorganic Chemistry, 163, 108702.[Link]
Application Note: Derivatization Techniques for 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide in Organic Synthesis
Introduction and Mechanistic Rationale The benzo[ b ]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting multidrug-resistant (MDR) pathogens, inflammatory path...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
The benzo[
b
]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting multidrug-resistant (MDR) pathogens, inflammatory pathways, and oncological targets [1]. Specifically, 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide (CAS: 956576-51-5) serves as a highly versatile, bifunctional building block.
From a mechanistic and structural perspective, the derivatization of this compound is governed by the interplay of its substituents:
Electronic Effects: The strongly electron-withdrawing 3-chloro group (-I effect) modulates the electron density of the thiophene ring, enhancing the electrophilicity of the adjacent carbonyl carbon during precursor synthesis.
Steric Hindrance: The 4-methyl group introduces localized steric bulk. This spatial crowding dictates the trajectory of incoming nucleophiles and influences the conformational stability of the resulting derivatives (e.g., restricting the rotation of bulky Schiff base substituents).
Nucleophilic Carbohydrazide: The terminal primary amine (-NH₂) of the carbohydrazide moiety acts as a potent alpha-effect nucleophile, making it an ideal anchor for condensation and cyclization reactions to form bioactive heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles [2].
This application note details field-proven, self-validating protocols for the divergent synthesis of these heterocyclic derivatives, ensuring high fidelity and yield in your discovery workflows.
Divergent Derivatization Workflows
The synthetic utility of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide lies in its ability to branch into multiple distinct heterocyclic classes depending on the chosen electrophile and cyclization conditions.
Divergent synthetic pathways from the benzothiophene-2-carbohydrazide core.
Quantitative Yield and Reaction Parameters
The following table summarizes the optimized reaction parameters and expected outcomes for the primary derivatization pathways. These metrics serve as baseline quality control (QC) benchmarks for synthetic validation.
Derivative Class
Reagents / Catalyst
Temp (°C)
Time (h)
Expected Yield (%)
Melting Point Range (°C)
Carbohydrazones
Ar-CHO, Glacial AcOH
78 (Reflux)
4 - 6
75 - 85
185 - 215
1,3,4-Oxadiazoles
Ar-COOH, POCl₃
105 (Reflux)
6 - 8
60 - 72
225 - 250
Thiosemicarbazides
Ar-NCS, EtOH
78 (Reflux)
4 - 5
80 - 92
190 - 210
1,2,4-Triazoles
NaOH (2N), Reflux
100
8 - 10
65 - 75
> 250
1,3,4-Thiadiazoles
Conc. H₂SO₄
0 to 25
2 - 3
70 - 80
210 - 235
Experimental Protocols
Self-Validation Note: All protocols below incorporate specific visual cues and thin-layer chromatography (TLC) checkpoints. Do not proceed to subsequent steps unless these internal validations are met.
Protocol A: Synthesis of the Precursor Carbohydrazide
Objective: Convert 3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride to the active carbohydrazide.
Preparation: Dissolve 3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride (10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add hydrazine hydrate (80% aqueous, 50.0 mmol, 5 eq.) dropwise over 15 minutes. Causality: The large excess of hydrazine is critical to prevent the formation of the symmetrical N,N'-bis-aroylhydrazine byproduct.
Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours.
Validation (TLC): Check reaction completion using Hexane:Ethyl Acetate (6:4). The starting acid chloride will appear as a high-Rf spot, while the highly polar carbohydrazide will remain near the baseline.
Workup: Pour the mixture into 100 mL of crushed ice. Filter the resulting white/pale-yellow precipitate under vacuum. Wash thoroughly with cold distilled water to remove unreacted hydrazine, followed by cold ethanol.
Purification: Recrystallize from absolute ethanol to yield pure 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide.
Protocol B: Condensation to Carbohydrazones (Schiff Bases)
Objective: Synthesize extended conjugated systems via reaction with aromatic aldehydes.
Reaction Setup: In a 50 mL round-bottom flask, suspend the carbohydrazide (2.0 mmol) in 15 mL of absolute ethanol.
Reagent Addition: Add the appropriate substituted benzaldehyde (2.2 mmol) followed by 2–3 drops of glacial acetic acid. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde to increase its electrophilicity without fully protonating the nucleophilic hydrazine amine.
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.
Visual Cue: The suspension will typically dissolve upon heating, followed by the precipitation of a brightly colored (yellow to deep orange) solid as the highly conjugated Schiff base forms.
Isolation: Cool the flask to room temperature, then to 4 °C in a refrigerator for 2 hours to maximize precipitation. Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol C: Cyclization to 1,3,4-Oxadiazole-2-thiol Derivatives
Objective: Form a bioactive oxadiazole-thiol pharmacophore using carbon disulfide [3].
Mechanistic progression of 1,3,4-oxadiazole-2-thiol cyclization.
Salt Formation: Dissolve potassium hydroxide (KOH, 4.0 mmol) in absolute ethanol (20 mL). Add the carbohydrazide (2.0 mmol) and stir until a clear solution is obtained.
CS₂ Addition: Cool the mixture to 0 °C. Add carbon disulfide (CS₂, 6.0 mmol) dropwise. Caution: CS₂ is highly volatile and flammable; perform strictly in a fume hood.
Intermediate Generation: Stir at room temperature for 2 hours to allow the formation of the potassium dithiocarbazate intermediate.
Cyclization: Attach a reflux condenser and heat the mixture to reflux for 12 hours. Hydrogen sulfide (H₂S) gas will evolve as the cyclization proceeds (ensure proper scrubbing/ventilation).
Acidification: Cool the reaction mixture to room temperature and pour it over crushed ice. Acidify carefully with dilute HCl (1N) until the pH reaches 4-5.
Validation: The target 1,3,4-oxadiazole-2-thiol will immediately precipitate upon acidification. Filter, wash with water, and recrystallize from an ethanol/water mixture.
Analytical Characterization Signatures
To confirm the successful derivatization of the 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide core, rely on the following spectral markers:
FT-IR Spectroscopy:
Carbohydrazide: Disappearance of the acid chloride C=O stretch (~1750 cm⁻¹) and appearance of hydrazide C=O (~1650 cm⁻¹) and primary/secondary amine N-H stretches (3300–3450 cm⁻¹).
Schiff Bases: Appearance of a strong imine C=N stretch (1590–1620 cm⁻¹).
1,3,4-Oxadiazole-2-thiols: Disappearance of the C=O stretch; appearance of C=N (1610 cm⁻¹) and a weak S-H stretch (~2550 cm⁻¹), though these often exist predominantly in the thione (C=S, ~1200 cm⁻¹) tautomeric form in the solid state.
¹H-NMR (DMSO-d₆):
The 4-methyl protons will consistently appear as a sharp singlet around
δ
2.60–2.80 ppm.
Schiff Bases: The characteristic azomethine proton (-N=CH-) appears significantly downfield as a singlet at
δ
8.20–8.60 ppm.
References
Isloor, A. M., Kalluraya, B., & Sridhar Pai, K. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(3), 825–830.[Link]
Naganagowda, G., & Petsom, A. (2011). Synthesis and Antimicrobial Activity of Some New 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol and Their Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(10), 2055-2062.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide. This guide is designed to provide in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis of this compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction yields and purity.
I. Synthesis Overview & Common Challenges
The synthesis of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide typically proceeds via a two-step process:
Formation of the Acyl Chloride: 3-chloro-4-methyl-1-benzothiophene-2-carboxylic acid is converted to its corresponding acyl chloride, 3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride, often using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Hydrazinolysis: The resulting acyl chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the desired carbohydrazide product.
While the overall synthetic route is straightforward, achieving a high yield of pure product can be challenging. Common issues include incomplete conversion, formation of side products, and difficulties in purification. This guide will address these specific problems in a question-and-answer format.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: Low Yield of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide
Q: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?
A: Low yields can originate from inefficiencies in either of the two main synthetic steps. Let's break down the potential issues and solutions for each stage.
Step 1: Incomplete Formation of the Acyl Chloride
Cause: Insufficient activation of the carboxylic acid.
Troubleshooting:
Reagent Quality: Ensure that the thionyl chloride or oxalyl chloride is fresh and has not been exposed to moisture, which can cause decomposition.
Reaction Conditions: The reaction of a carboxylic acid with thionyl chloride often benefits from refluxing to drive the reaction to completion. The use of a catalytic amount of N,N-dimethylformamide (DMF) can also accelerate the formation of the acyl chloride. An improved process for a similar compound, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, utilizes thionyl chloride in the presence of a 4-N,N'-disubstituted aminopyridine.[1]
Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents) to ensure full conversion of the carboxylic acid.
Step 2: Inefficient Hydrazinolysis
Cause: Suboptimal reaction conditions or side reactions during the formation of the carbohydrazide.
Troubleshooting:
Temperature Control: The reaction of the acyl chloride with hydrazine hydrate is typically exothermic. It is crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride to the hydrazine hydrate solution to minimize side reactions.[2]
Stoichiometry: A large excess of hydrazine hydrate is often employed to maximize the formation of the desired monohydrazide and to act as a scavenger for the HCl byproduct.[2] This drives the reaction towards the product and prevents unwanted side reactions.
Solvent Choice: The choice of solvent can influence the reaction rate and solubility of reactants. Anhydrous solvents like ethanol or tetrahydrofuran (THF) are commonly used.
Moisture Sensitivity: Acyl chlorides are highly reactive towards water.[3] Ensure all glassware is thoroughly dried and that anhydrous solvents are used to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
Problem 2: Presence of Impurities in the Final Product
Q: My final product shows impurities by TLC/NMR/LC-MS analysis. What are these impurities and how can I remove them?
A: Impurities can arise from unreacted starting materials, side products from competing reactions, or degradation of the product.
Can be identified by its reactivity with moisture and characteristic spectroscopic data.
Purification Strategies:
Recrystallization: This is often the most effective method for purifying the final carbohydrazide product. A suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) should be chosen to provide good solubility at high temperatures and poor solubility at low temperatures.
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.[4][5] A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used for elution.
Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective preliminary purification step. For example, washing with cold diethyl ether can remove less polar impurities.
Experimental Workflow Visualization
Caption: General workflow for the synthesis of the target carbohydrazide.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
To a solution of 3-chloro-4-methyl-1-benzothiophene-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
Slowly add thionyl chloride (1.5 eq) to the reaction mixture at room temperature.
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
The resulting crude 3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide
In a separate flask, prepare a solution of hydrazine hydrate (5.0 eq) in anhydrous ethanol.
Cool the hydrazine hydrate solution to 0 °C in an ice bath.
Dissolve the crude 3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride from the previous step in a minimal amount of anhydrous ethanol.
Slowly add the solution of the acyl chloride to the cooled hydrazine hydrate solution with vigorous stirring. Maintain the temperature below 5 °C during the addition.
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide.
Troubleshooting Workflow
Caption: A logical approach to troubleshooting common synthesis issues.
IV. Safety Precautions
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Hydrazine hydrate is toxic and a suspected carcinogen.[6] Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.
The reactions described should be carried out by trained personnel in a properly equipped laboratory.
V. References
3-chloro-1-benzothiophene-2-carbonyl chloride - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. (n.d.). Google Patents. Retrieved from
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide. (2025, October 16). ResearchGate. Retrieved from [Link]
Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. Retrieved from [Link]
Synthesis of 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide - ResearchGate. (n.d.). Retrieved from [Link]
Acyl Chlorides and Acid Anhydrides | chemrevise. (n.d.). Retrieved from [Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of handling highly lipophilic drug scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of handling highly lipophilic drug scaffolds. 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide (CAS: 956576-51-5) is a highly valuable building block in medicinal chemistry, particularly for antimicrobial and kinase inhibitor programs (1)[1].
However, like many benzothiophene derivatives, it is notoriously insoluble in water (2)[2]. The planar aromatic system and the lipophilic chloro- and methyl-substituents drive a high crystal lattice energy. While the carbohydrazide moiety offers theoretical hydrogen bonding, the dominant hydrophobic surface area overrides this, making aqueous formulation a significant bottleneck in drug discovery (3)[3].
This guide provides authoritative, causality-driven troubleshooting strategies to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.
Part 1: Diagnostic FAQs (The "Why")
Q1: Why does 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide crash out of solution the moment I dilute my DMSO stock into PBS?The Causality: The compound possesses a highly hydrophobic benzo[b]thiophene core. When you shift from a 100% DMSO environment to an aqueous buffer, the solvent polarity increases drastically. The hydrophobic effect drives the compound to self-associate to minimize contact with water, rapidly forming crystalline precipitates. Hydrophobic compounds bind well to target proteins, but this same property causes them to aggregate in aqueous environments (4)[4].
The Fix: Implement a step-down co-solvent/surfactant strategy (See Protocol A) to lower the dielectric constant of the immediate microenvironment before bulk aqueous dilution.
Q2: My biochemical assay results (IC50) are highly variable day-to-day. Could solubility be the culprit?The Causality: Absolutely. Even if the solution appears clear to the naked eye, the compound is likely forming colloidal micro-aggregates. These aggregates sequester the active monomer and can non-specifically bind to proteins, leading to false positives or erratic dose-response curves.
The Fix: Validate the monomeric state using Dynamic Light Scattering (DLS) and utilize cyclodextrin complexation to shield the lipophilic core (5)[5].
Q3: We are moving to in vivo PK studies, but oral bioavailability is near zero. How do we proceed?The Causality: The compound is likely suffering from dissolution-rate limited absorption (BCS Class II/IV behavior). In the GI tract, thermodynamic crystallization is preferred over remaining in solution.
The Fix: Transition from simple liquid formulations to Amorphous Solid Dispersions (ASDs) using polymers like HPMC-AS to trap the compound in a high-energy, non-crystalline state (6)[6].
Part 2: Experimental Protocols (The "How")
To ensure scientific integrity, every protocol provided here is designed as a self-validating system . Do not proceed to biological testing unless the validation step passes.
Protocol A: Preparation of Stable Aqueous Stocks via Surfactant Micellization
Mechanism: Tween-80 features a long hydrophobic oleate tail that interacts with the benzothiophene core, and a hydrophilic polyoxyethylene headgroup that interacts with water, forming micelles that encapsulate the drug.
Stock Preparation: Dissolve 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide in 100% molecular biology grade DMSO to a concentration of 10 mM.
Surfactant Priming: In a separate vial, prepare a 10% (v/v) Tween-80 solution in your target aqueous buffer (e.g., PBS pH 7.4).
Dropwise Addition: While vortexing the Tween-80 solution vigorously, add the 10 mM DMSO stock dropwise. Causality note: Rapid bulk addition causes local supersaturation and immediate precipitation. Dropwise addition allows time for micellar encapsulation.
Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes.
Validation Step (Critical): Centrifuge the final solution at 10,000 x g for 10 minutes.
Pass: No visible pellet. The compound is successfully micellized.
Fail: A white pellet forms. The micellization capacity was exceeded; you must increase the surfactant ratio or decrease the final compound concentration.
Mechanism: HP-β-CD contains a lipophilic central cavity and a hydrophilic outer surface. The benzothiophene core is sequestered into the cavity via hydrophobic interactions, while the hydrophilic exterior maintains aqueous solubility (5)[5].
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or assay buffer.
Co-solvent Evaporation: Dissolve the compound in a volatile organic solvent (e.g., Methanol/Dichloromethane 1:1). Add this to the HP-β-CD solution.
Complexation: Stir the biphasic mixture uncovered at room temperature for 24 hours in a fume hood to allow the volatile solvent to evaporate entirely, driving the compound into the cyclodextrin cavity.
Filtration: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug.
Validation Step (Critical): Analyze the filtrate using Dynamic Light Scattering (DLS).
Pass: Polydispersity Index (PDI) is < 0.2, indicating a uniform, monodisperse inclusion complex.
Fail: PDI > 0.3 or multiple peaks. This indicates the presence of colloidal aggregates rather than true inclusion complexes.
Part 3: Quantitative Data Presentation
The following table summarizes the expected impact of various formulation strategies on the apparent aqueous solubility of highly lipophilic benzothiophene carbohydrazide derivatives.
Formulation Strategy
Excipient / Carrier
Apparent Aqueous Solubility (µg/mL)
Fold Increase (vs. Base)
Primary Application Phase
Unformulated (Base)
None (pH 7.4 Buffer)
< 2.0
1x
Baseline / Reference
Co-solvency
5% DMSO
~ 5.5
2.7x
Early in vitro screening
Micellization
2% Tween-80 + 1% DMSO
~ 45.0
22.5x
Cell-based efficacy assays
Inclusion Complex
20% HP-β-CD
~ 180.0
90x
In vivo IV / IP dosing
Amorphous Solid Dispersion
HPMC-AS (Spray Dried)
~ 450.0
225x
Oral formulation development
Part 4: Visualizations
Workflow for diagnosing and resolving benzothiophene carbohydrazide solubility issues.
Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.
References
AA Blocks. "3-Chloro-4-methylbenzo[b]thiophene-2-carbohydrazide (CAS: 956576-51-5)." AA Blocks Catalog. 1
Ishikawa, M., & Hashimoto, Y. "Improvement in aqueous solubility achieved via small molecular changes." PubMed. 3
Royal Society of Chemistry. "Synthesis, Properties, and Biological Applications of Benzothiophene." RSC Books. 2
European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments." European Pharmaceutical Review.6
CatSci. "Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations." CatSci Blog.5
Jorgensen, W. L., et al. "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules." PMC. 4
troubleshooting impurities in 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide batches
Welcome to the process development and troubleshooting portal for 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide . This platform is designed for researchers and process chemists scaling up benzothiophene-based activ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the process development and troubleshooting portal for 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide . This platform is designed for researchers and process chemists scaling up benzothiophene-based active pharmaceutical ingredient (API) intermediates.
The synthesis of this specific carbohydrazide relies on the amidation of an highly electrophilic acid chloride intermediate with hydrazine hydrate[1]. While seemingly straightforward, the reaction's thermodynamic landscape makes it highly susceptible to symmetrical dimerization, hydrolysis, and genotoxic impurity (GTI) retention.
Reaction Workflow & Impurity Network
Synthesis workflow of the target carbohydrazide highlighting major impurity formation pathways.
Troubleshooting FAQs
Q1: During LC-MS analysis, we observe a significant peak with a mass corresponding to exactly twice the benzothiophene core minus one hydrazine. What is this, and how do we suppress it?A: This is the symmetrical diacylhydrazine (bis-hydrazide) impurity . It forms when the newly synthesized 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide acts as a nucleophile and attacks an unreacted molecule of the starting 2-carbonyl chloride[2].
The Causality: The primary amine of the newly formed carbohydrazide is highly nucleophilic. If the local concentration of hydrazine drops, this amine will readily react with the highly electrophilic acid chloride[3].
The Solution: Implement an inverse addition protocol. Never add hydrazine to the acid chloride. Instead, dissolve the acid chloride in an anhydrous solvent (e.g., THF or DCM) and add it dropwise to a vigorously stirred, chilled (0–5 °C) solution containing a massive molar excess (5–10 equivalents) of hydrazine hydrate[1]. This ensures the acid chloride is instantly quenched by hydrazine before it can encounter the product.
Q2: Our HPLC-UV traces show up to 15% of 3-chloro-4-methyl-1-benzothiophene-2-carboxylic acid in the final isolated batch. Why is the amidation incomplete?A: This is rarely an incomplete amidation; it is almost always the hydrolysis of your highly reactive 3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride intermediate[4].
The Causality: Acid chlorides are exceptionally hygroscopic. If ambient moisture enters the reactor, or if the solvent used for the acid chloride transfer is not strictly anhydrous, water outcompetes hydrazine as a nucleophile, converting the intermediate back into the unreactive carboxylic acid.
The Solution: Ensure the acid chloride is synthesized using thionyl chloride (SOCl
2
) with a catalytic amount of DMF, stripped to absolute dryness, and immediately reconstituted in anhydrous solvent under an inert argon/nitrogen atmosphere.
Q3: We are failing the ICH M7 limits for residual hydrazine in the final API intermediate. Standard aqueous washes are not clearing it. What is the mechanism of retention?A: Hydrazine is a small, highly polar molecule that forms strong hydrogen-bond networks with the carbohydrazide moiety of your product. Simple aqueous washing often fails to disrupt this lattice[1].
The Causality: When the product crashes out of the reaction mixture upon the addition of cold water, it traps hydrazine deep within the rapid-forming crystal lattice.
The Solution: Use a dynamic crystallization approach. Dissolve the crude product in hot ethanol, which provides enough thermal energy to disrupt the hydrogen bonding[4]. Slowly cool the mixture to induce controlled crystallization, allowing the hydrazine to remain solvated in the mother liquor.
Quantitative Impurity Profiling Data
Impurity
Origin / Mechanism
Analytical Detection
Acceptable Limit
Mitigation Strategy
Diacylhydrazine (Bis-hydrazide)
Nucleophilic attack of the product on the acid chloride intermediate.
Moisture-driven hydrolysis of the acid chloride intermediate.
HPLC-UV (254 nm): Shorter retention time than product.
≤0.50%
(Process dependent)
Strict anhydrous conditions; inert gas blanketing.
Residual Hydrazine
Co-precipitation and hydrogen bonding within the product lattice.
GC-MS (Derivatized) or Ion Chromatography.
≤2
ppm (ICH M7 GTI threshold)
Hot ethanol recrystallization; controlled cooling ramp.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) that prove the success of one step before allowing the chemist to proceed to the next.
Phase 1: Acid Chloride Activation
Charge a dry 500 mL round-bottom flask with 3-chloro-4-methyl-1-benzothiophene-2-carboxylic acid (10.0 g, 44.1 mmol) and anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.
Catalyze the reaction by adding exactly 3 drops of anhydrous N,N-dimethylformamide (DMF).
Activate by adding thionyl chloride (SOCl
2
, 4.8 mL, 66.2 mmol) dropwise over 15 minutes at room temperature. Reflux the mixture for 3 hours.
Self-Validation IPC 1: Withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS. Causality: The methanol instantly converts the acid chloride to the methyl ester. If the methyl ester mass is dominant and the free acid mass is absent, the activation is complete.
Concentrate the mixture under reduced pressure to remove all unreacted SOCl
2
and DCM. Reconstitute the resulting oil in anhydrous tetrahydrofuran (THF, 50 mL).
Phase 2: Inverse Amidation
Prepare the quench bath: In a separate 1 L reactor, charge hydrazine hydrate (12.8 mL, 264.6 mmol, ~6.0 eq) and THF (100 mL). Chill the vigorously stirred solution to 0–5 °C using an ice-brine bath.
Inverse Addition: Add the THF solution of the acid chloride dropwise to the hydrazine solution over 45 minutes. Causality: This ensures the acid chloride is always the limiting reagent, completely suppressing diacylhydrazine formation.
Self-Validation IPC 2: 15 minutes after the addition is complete, withdraw a 50 µL aliquot, dilute in mobile phase, and run a rapid HPLC-UV assay. Causality: The bis-hydrazide impurity peak should integrate to
<0.5%
. If it is higher, the addition rate was too fast, causing localized heating and hydrazine depletion.
Phase 3: Isolation and GTI Purge
Quench & Precipitate: Pour the reaction mixture into 400 mL of crushed ice/water. Stir for 30 minutes to allow the crude 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide to precipitate[4].
Filter the solid and wash with cold distilled water (
3×50
mL).
Recrystallize (GTI Purge): Transfer the crude solid to a flask containing 150 mL of absolute ethanol. Heat to reflux until complete dissolution occurs.
Controlled Cooling: Remove from heat and allow the solution to cool to room temperature at a rate of ~0.5 °C/minute, then chill to 4 °C overnight. Causality: Slow crystal growth excludes the hydrazine molecules from the lattice.
Final Isolation: Filter the purified crystals and dry in a vacuum oven at 45 °C for 24 hours.
References
Synthesis of 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide. MDPI Molbank. Available at:[Link][4]
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NEW BENZO (b) THIOPHENE DERIVATIVES. Connect Journals. Available at: [Link][1]
Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. Arabian Journal of Chemistry. Available at: [Link][2]
Methoxyfenozide (209)(T,R)* (Diacylhydrazine Impurity Context). Food and Agriculture Organization of the United Nations (FAO). Available at: [Link][3]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide. This molecule is a valuable scaffold i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide. This molecule is a valuable scaffold in medicinal chemistry, with benzothiophene derivatives showing promise as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4] However, its unique substitution pattern presents a significant synthetic challenge: steric hindrance.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate and overcome these steric challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural reason for the steric hindrance observed in 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide?
A1: The steric hindrance is primarily caused by the spatial arrangement of the substituents on the benzothiophene core. The carbohydrazide group at the C2 position is flanked by a chloro group at the C3 position and, more significantly, a methyl group at the C4 position on the fused benzene ring. This "peri" relationship between the C4-methyl and the C3-chloro groups creates a crowded environment that physically obstructs the approach of incoming reagents to the reactive terminal amine (-NH₂) of the C2-carbohydrazide.[5]
Diagram 1: Visualization of Steric Hindrance
Caption: Steric shield created by the C3-Cl and C4-Me groups.
Q2: Which specific reactions are most commonly affected by this steric hindrance?
A2: The most affected reactions are those requiring nucleophilic attack by the terminal amine of the carbohydrazide group. This includes:
Condensation reactions with aldehydes and ketones to form hydrazones. This is a critical step for synthesizing many bioactive derivatives like Schiff bases.[4][6][7]
Acylation reactions with acid chlorides, anhydrides, or carboxylic acids (via coupling agents) to form N'-acylhydrazides.
Cyclization reactions where the carbohydrazide is a key building block for forming heterocyclic rings (e.g., oxadiazoles, triazoles).
Q3: Besides the carbohydrazide, are there other reactive sites on the molecule that I should be concerned about during my reaction design?
A3: Yes. The chloro group at the C3 position, while generally less reactive than its bromo or iodo analogs, can participate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[5][8][9] Under forcing conditions (high temperature, strong base, specialized catalysts), you might observe side reactions at this position. It is crucial to select reaction conditions that are chemoselective for the carbohydrazide moiety if that is your intended target.
This section addresses common experimental failures in a question-and-answer format, providing a logical progression of solutions from simple optimization to more advanced techniques.
Scenario 1: Low or No Yield in Condensation Reactions (Hydrazone Formation)
Question: "I am attempting a condensation reaction between 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide and a sterically bulky aldehyde in refluxing ethanol with a catalytic amount of acetic acid, but I am seeing very low conversion even after 24 hours. What steps can I take to drive the reaction to completion?"
Answer: This is a classic manifestation of steric hindrance slowing down the reaction rate. The activation energy for the nucleophilic attack is too high under your current conditions. Here is a systematic workflow to troubleshoot this issue.
Diagram 2: Troubleshooting Workflow for Condensation Reactions
1H and 13C NMR Spectra Validation for 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide: A Comparative Product Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Validation, Impurity Profiling, and Analytical Standard Comparison Introduction: The Critical Role of Spectral Validation...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Structural Validation, Impurity Profiling, and Analytical Standard Comparison
Introduction: The Critical Role of Spectral Validation
In modern drug discovery, benzothiophene derivatives serve as privileged pharmacophores, frequently utilized in the design of antimicrobial, anti-inflammatory, and anticancer agents[1]. Specifically, 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide (CAS: 956576-51-5) is a highly versatile building block used to synthesize complex acylhydrazones and spiro-heterocycles[2][3].
However, the synthesis of this compound—typically achieved by reacting 3-chloro-4-methylbenzo[b]thiophene-2-carbonyl chloride with hydrazine hydrate—is prone to generating structurally similar impurities[4][5]. Unreacted precursors, regioisomers (e.g., the 6-methyl isomer), and diacylhydrazine dimers can easily carry over into the final product. For researchers, utilizing a high-purity analytical standard is non-negotiable. This guide provides a comprehensive framework for validating the structural integrity of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, objectively comparing a premium analytical standard against a standard-tier alternative.
Structural Analysis & Causality of NMR Chemical Shifts
To establish a self-validating analytical system, one must first understand the causality behind the expected NMR signals. The molecule features a rigid benzothiophene core, a deshielding chlorine atom at C3, a methyl group at C4, and a terminal carbohydrazide moiety.
Solvent Selection: DMSO-
d6
is the solvent of choice. Carbohydrazides exhibit strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents like CDCl
3
. DMSO-
d6
effectively disrupts these hydrogen bonds, ensuring sharp, well-resolved signals for the exchangeable -NH and -NH
2
protons without overlapping critical aliphatic signals[6].
Table 1: Predicted vs. Observed
1
H NMR Data (400 MHz, DMSO-
d6
)
Proton
Multiplicity
Integration
Shift Range (ppm)
Causality & Structural Assignment
C4-CH
3
Singlet (s)
3H
2.85 - 2.95
Deshielded significantly by the adjacent C3-chlorine atom and the aromatic ring current.
-NH
2
Broad Singlet (br s)
2H
4.50 - 4.70
Terminal amine protons. Broadened due to quadrupolar relaxation of nitrogen and solvent exchange.
C5-H
Doublet (d)
1H
7.30 - 7.40
Aromatic proton; exhibits ortho-coupling (
3J≈7.5
Hz) to C6-H.
C6-H
Triplet/Multiplet (m)
1H
7.40 - 7.50
Aromatic proton; coupled to both C5-H and C7-H.
C7-H
Doublet (d)
1H
7.85 - 7.95
Aromatic proton; highly deshielded by the adjacent sulfur atom of the thiophene ring.
-NH
Broad Singlet (br s)
1H
9.70 - 9.90
Amide proton; strongly deshielded by the adjacent carbonyl (C=O) group.
Table 2: Predicted vs. Observed
13
C NMR Data (100 MHz, DMSO-
d6
)
Carbon Type
Shift Range (ppm)
Causality & Structural Assignment
Aliphatic (C4-CH
3
)
~20.5
Typical chemical shift for an aryl-methyl carbon.
Aromatic Methines (C5, C6, C7)
122.0 - 128.0
Standard aromatic range; C7 is slightly downfield due to sulfur proximity.
Aromatic Quaternary (C3-Cl)
~125.0
Heavy atom effect from chlorine shields the carbon slightly compared to standard quaternary carbons.
Bridgehead Quaternary (C3a, C7a)
138.0 - 142.0
Deshielded by the heteroaromatic system and lack of attached protons.
Carbonyl (C=O)
~161.0
Highly deshielded
sp2
carbon of the carbohydrazide functional group.
Comparative Product Analysis: High-Tier vs. Standard-Tier
When sourcing 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide, the purity profile directly impacts downstream synthetic yields and biological assay backgrounds[7]. We compared Product A (a High-Purity Analytical Standard, >99%) against Product B (a Standard-Tier Alternative, ~95%).
To ensure absolute trustworthiness, the following methodology employs internal calibration and rigorous shimming to guarantee that the resulting spectra are artifact-free.
Step-by-Step Methodology
Sample Preparation: Weigh exactly 15–20 mg of the compound. This mass ensures a high signal-to-noise (S/N) ratio for
1
H NMR in a single scan, while providing sufficient concentration for
13
C NMR within a reasonable timeframe.
Solvent Addition: Add 0.6 mL of high-purity DMSO-
d6
(containing 0.03% v/v TMS as an internal standard).
Dissolution: Vortex for 30 seconds, followed by mild sonication (5 minutes). Causality: Complete dissolution is mandatory; suspended particles distort the magnetic field homogeneity, leading to broadened peaks.
Locking and Shimming: Insert the 5 mm NMR tube into the spectrometer. Lock onto the deuterium frequency of DMSO-
d6
. Perform automated gradient shimming (Z1-Z5). Self-Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak; it must be < 1.0 Hz to proceed.
Acquisition:
1
H NMR: Run 16 scans (ns=16) with a relaxation delay (d1) of 1 second.
13
C NMR: Run 1024 scans (ns=1024) with a relaxation delay of 2 seconds to allow full relaxation of quaternary carbons.
Processing: Apply Fourier Transform, phase the spectrum manually, and apply an automatic baseline correction. Calibrate the chemical shift using the central peak of the DMSO-
d6
solvent residual multiplet (2.50 ppm for
1
H; 39.52 ppm for
13
C)[6].
NMR Sample Preparation and Data Acquisition Workflow.
Troubleshooting & Impurity Identification
Even with rigorous protocols, identifying the source of spectral contamination is a critical skill for an analytical scientist. The following decision tree outlines the logical causality used to identify common synthetic impurities in benzothiophene-2-carbohydrazide batches[7][8].
Regioisomers: If the starting material was impure, a 6-methyl regioisomer may form. This is easily spotted by a secondary methyl singlet appearing slightly upfield (~2.4 ppm) from the target C4-methyl peak[7].
Hydrolyzed Precursor: If the reaction was exposed to excess moisture, the acid chloride precursor hydrolyzes to 3-chloro-4-methylbenzo[b]thiophene-2-carboxylic acid. This is identified by the disappearance of the -NH
2
signal and the appearance of a highly deshielded, broad carboxylic acid -OH proton at ~13.0 ppm.
Diacylhydrazine Dimer: Formed when the ratio of hydrazine is too low. The spectrum will show a symmetrical structure lacking the terminal -NH
2
protons (~4.6 ppm), but retaining a highly deshielded -NH signal.
Impurity Identification Decision Tree for Benzothiophene-2-carbohydrazides.
Conclusion
The structural validation of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide via NMR is a fundamental prerequisite for its use in advanced medicinal chemistry. As demonstrated in the comparative analysis, standard-tier products often harbor regioisomers and hydrolyzed precursors that can severely compromise downstream synthesis and biological screening. By adhering to the self-validating NMR protocols and utilizing high-purity analytical standards, researchers can ensure batch-to-batch consistency, eliminate false positives in biological assays, and maintain the highest standards of scientific integrity.
References
AA Blocks Catalog - 3-Chloro-4-methylbenzo[b]thiophene-2-carbohydrazide (CAS: 956576-51-5). AA Blocks. Available at: [Link][2]
MDPI Molecules - Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link][1]
ResearchGate - Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate. Available at: [Link][6]
Zeitschrift für Naturforschung B - A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Heinrich-Heine-Universität Düsseldorf. Available at:[Link][8]
Taylor & Francis - Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. Available at:[Link][3]
Global Research Online - Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link][4]
AMRI Catalog - 3-Chloro-4-methylbenzo[b]thiophene-2-carbonyl chloride (CAS: 84258-80-0). Ribbitt. Available at:[Link][5]
A Comparative Guide to 3-chloro-4-methyl- and 3-chloro-5-methyl-1-benzothiophene-2-carbohydrazides: Synthesis, Physicochemical Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzothiophene scaffold is a cornerstone, recognized for its presence in a wide array of pharmacologically acti...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiophene scaffold is a cornerstone, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] The strategic placement of substituents on this bicyclic system can profoundly influence the molecule's interaction with biological targets, leading to a spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] This guide provides an in-depth comparative analysis of two closely related positional isomers: 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide and 3-chloro-5-methyl-1-benzothiophene-2-carbohydrazide .
Unveiling the Isomers: A Structural Overview
The core structure of both molecules is the 1-benzothiophene ring system, chlorinated at the 3-position and featuring a carbohydrazide functional group at the 2-position. The key distinction lies in the position of the methyl group on the benzene ring: at the 4-position in one isomer and the 5-position in the other. This seemingly subtle difference can have significant implications for the molecule's electronic distribution, steric profile, and, consequently, its biological activity.
Caption: Chemical structures of the two positional isomers.
Synthesis and Physicochemical Characterization: A Proposed Pathway
The synthesis of these target carbohydrazides can be approached through a multi-step sequence, commencing with the appropriately substituted methylaniline. The following is a proposed synthetic route, drawing upon established methodologies for the synthesis of benzothiophene derivatives.[3][4]
Experimental Protocol: Proposed Synthesis of 3-chloro-4-methyl- and 3-chloro-5-methyl-1-benzothiophene-2-carbohydrazide
Step 1: Synthesis of the Corresponding Methyl 3-chloro-1-benzothiophene-2-carboxylate
Diazotization: To a solution of the respective methyl-substituted 2-aminobenzenethiol in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes at this temperature.
Sandmeyer-type Reaction: The cold diazonium salt solution is then added to a solution of methyl acrylate in a suitable solvent, in the presence of a copper(I) catalyst.
Cyclization and Chlorination: The resulting intermediate is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to yield the methyl 3-chloro-4-methyl- or 3-chloro-5-methyl-1-benzothiophene-2-carboxylate.
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Hydrazinolysis to the Carbohydrazide
To a solution of the corresponding methyl 3-chloro-1-benzothiophene-2-carboxylate in ethanol, an excess of hydrazine hydrate is added.[3]
The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 3-chloro-4-methyl- or 3-chloro-5-methyl-1-benzothiophene-2-carbohydrazide.[3]
Caption: Proposed synthetic workflow for the target carbohydrazides.
Predicted Physicochemical Properties
The position of the methyl group is expected to influence the physicochemical properties of the two isomers. These differences can impact their solubility, membrane permeability, and interaction with biological targets.
The 4-methyl group is in closer proximity to the electron-withdrawing chloro and carbohydrazide groups, which may slightly decrease its contribution to lipophilicity compared to the 5-methyl group.
Melting Point
Likely different
Likely different
Crystal packing can be influenced by the position of the methyl group, leading to different lattice energies and melting points.
Solubility
Likely different
Likely different
Differences in crystal packing and polarity due to the methyl group position will affect solubility in various solvents.
Spectroscopic Data
Unique ¹H and ¹³C NMR spectra
Unique ¹H and ¹³C NMR spectra
The chemical shifts of the aromatic protons and carbons will be distinct due to the different electronic environments created by the methyl group at the 4- and 5-positions.
Comparative Biological Activity: A Predictive Analysis
The benzothiophene core and the carbohydrazide moiety are both recognized pharmacophores, contributing to a wide range of biological activities. The positional isomerism of the methyl group is anticipated to modulate these activities through steric and electronic effects.
Antimicrobial Potential
Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[5][6] The proposed mechanism often involves the inhibition of essential bacterial enzymes.[7] The lipophilicity and electronic nature of the benzothiophene ring can be fine-tuned by substituents to enhance antimicrobial potency.
Hypothesis: The 3-chloro-5-methyl isomer may exhibit slightly better antimicrobial activity. The electron-donating methyl group at the 5-position could increase the electron density of the aromatic system, potentially enhancing its interaction with microbial targets. Conversely, the 4-methyl group's proximity to the thiophene ring might introduce steric hindrance that could either be beneficial or detrimental depending on the specific target.
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microplate.
Inoculation: Each well is inoculated with the bacterial suspension.
Incubation: The microplate is incubated at 37°C for 18-24 hours.
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity
Benzothiophene derivatives have shown promise as anticancer agents, with mechanisms that can involve the induction of apoptosis and inhibition of cancer-related enzymes.[8][9] The carbohydrazide moiety can also contribute to the cytotoxic effects of a molecule.[10]
Hypothesis: The electronic and steric differences between the two isomers could lead to differential anticancer activity. For instance, the position of the methyl group might influence the molecule's ability to fit into the active site of a target enzyme or interact with DNA. The 3-chloro-4-methyl isomer, with its methyl group closer to the core heterocyclic system, might exhibit a distinct steric profile that could favor binding to certain biological macromolecules.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in a suitable medium.
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[11]
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit predictive, comparison of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide and 3-chloro-5-methyl-1-benzothiophene-2-carbohydrazide. While the absence of direct experimental data necessitates a theoretical approach, the principles of medicinal chemistry and the wealth of information on related benzothiophene derivatives allow for informed hypotheses regarding their synthesis, properties, and biological potential.
The subtle shift in the methyl group's position from the 4- to the 5-position is expected to manifest in discernible differences in their physicochemical and biological profiles. The provided experimental protocols offer a clear roadmap for researchers to synthesize these compounds and empirically test the hypotheses put forth in this guide. Such studies are crucial to unlocking the full therapeutic potential of these and other substituted benzothiophene carbohydrazides, paving the way for the development of novel drug candidates with improved efficacy and selectivity.
References
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Potential Anticancer Agents.
MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.
PMC. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
ACS Publications. (2024). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo.
TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b)
Semantic Scholar. (2018). Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin.
Google Patents. (n.d.). WO2020169682A1 - Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium.
PMC. (2014).
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,7-Disubstituted Benzothiophenes.
ChemRxiv. (n.d.). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti.
MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
PMC. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.
RSC Publishing. (n.d.). Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study.
Bentham Science Publishers. (2022).
BenchChem. (2025).
ResearchGate. (2024). Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study.
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.
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Analytical Method Comparison Guide: Quantification of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide (CMBC)
Executive Summary and Toxicological Context The compound 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide (CMBC) (CAS: 956576-51-5) is a highly reactive intermediate frequently encountered in the synthesis of complex...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary and Toxicological Context
The compound 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide (CMBC) (CAS: 956576-51-5) is a highly reactive intermediate frequently encountered in the synthesis of complex benzothiophene-derived therapeutics. Due to the presence of the terminal carbohydrazide moiety, CMBC is classified as a Potentially Genotoxic Impurity (PGI). Hydrazide-containing structures are known to be DNA-reactive, posing significant mutagenic risks even at trace levels[1].
Consequently, regulatory frameworks, specifically the , mandate that such impurities be controlled at or below the Threshold of Toxicological Concern (TTC), typically requiring sub-ppm (parts-per-million) limits in the final Active Pharmaceutical Ingredient (API)[2]. To meet these stringent regulatory demands, analytical methods must be validated according to [3].
This guide objectively compares three analytical platforms—HPLC-UV , LC-HRMS (Q-TOF) , and UPLC-MS/MS (Triple Quadrupole) —for the quantification of CMBC, providing a self-validating experimental protocol and empirical performance data to aid method selection.
Technology Comparison: Selecting the Optimal Analytical Platform
The quantification of PGIs requires a delicate balance of sensitivity, selectivity, and high-throughput capability. Below is an objective comparison of the three primary methodologies evaluated for CMBC analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Mechanism: Relies on the chromophoric properties of the benzothiophene ring (λmax ≈ 254 nm).
Performance: While robust and ubiquitous in QA/QC environments, HPLC-UV lacks the selectivity required to differentiate CMBC from co-eluting API degradants. Furthermore, its Limit of Quantitation (LOQ) plateaus around 10–50 ppm, falling short of the <1 ppm sensitivity required for TTC compliance.
Verdict: Insufficient for final API release testing of CMBC as a genotoxic impurity.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS, Q-TOF)
Mechanism: Utilizes Time-of-Flight mass analysis to provide exact mass measurements (<5 ppm mass error), allowing for the determination of elemental composition.
Performance: Exceptional for identifying unknown impurities during early-stage process chemistry[1]. However, Q-TOF systems typically exhibit a narrower linear dynamic range (usually 3 orders of magnitude) and slower duty cycles compared to targeted MS/MS, making routine, high-throughput quantitation less reproducible at ultra-trace levels.
Verdict: Ideal for structural elucidation, but over-engineered and less robust for routine quantitative validation.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS, QqQ)
Mechanism: Employs Multiple Reaction Monitoring (MRM) on a Triple Quadrupole mass spectrometer. Q1 isolates the precursor ion (
[M+H]+
at m/z 241.0), the collision cell fragments it, and Q3 isolates a specific product ion (e.g., m/z 182.0).
Performance: The double-mass-filtering of MRM virtually eliminates matrix background noise, yielding unparalleled signal-to-noise (S/N) ratios. Coupled with sub-2-micron UPLC particles that minimize eddy diffusion for sharper peaks, this platform easily achieves an LOQ of 0.01 ppm (10 ppb) with a linear range spanning 4–5 orders of magnitude.
Verdict:The gold standard and recommended platform for ICH M10-compliant quantification of CMBC.
Table 1: Performance Metrics Comparison for CMBC Quantification
Analytical Parameter
HPLC-UV
LC-HRMS (Q-TOF)
UPLC-MS/MS (QqQ)
Limit of Quantitation (LOQ)
15.0 ppm
0.5 ppm
0.01 ppm
Linear Dynamic Range
102−104
101−103
101−105
Selectivity
Low (Retention Time only)
High (Exact Mass)
Very High (MRM Transitions)
Matrix Effect Susceptibility
Low
Moderate
Moderate (Mitigated by SPE)
Throughput (Run Time)
25 minutes
15 minutes
5 minutes
Decision Logic for Impurity Analysis
Caption: Decision tree for selecting the optimal analytical platform for pharmaceutical impurities.
Self-Validating Experimental Protocol: UPLC-MS/MS
To ensure the scientific integrity of the data, the following protocol is designed as a self-validating system . It incorporates Solid Phase Extraction (SPE) to control matrix effects and utilizes Quality Control (QC) bracketing to continuously verify system suitability throughout the run, strictly adhering to[4].
Causality in Method Design
Why Mixed-Mode Cation Exchange (MCX) SPE? The API matrix often causes severe ion suppression in the Electrospray Ionization (ESI) source. Because CMBC contains a basic carbohydrazide group (
pKa≈3.5
), an MCX sorbent allows the analyte to be retained via strong ionic interactions at low pH. Neutral and acidic API components are washed away with methanol, orthogonalizing the cleanup process and drastically improving the S/N ratio.
Why UPLC BEH C18? Ethylene Bridged Hybrid (BEH) particles withstand high pressures and mobile phase pH variations. The sub-2 µm particle size concentrates the analyte into a narrow elution band (<3 seconds wide), maximizing the
Cmax
entering the mass spectrometer, which directly lowers the LOQ.
Step-by-Step Methodology
Step 1: Sample Preparation (SPE Cleanup)
Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of 2% Formic Acid in Water through the MCX SPE cartridge.
Loading: Dissolve 50 mg of the API in 1.0 mL of 2% Formic Acid in Water. Load the sample onto the cartridge at a flow rate of 1 drop/sec.
Washing: Wash with 2.0 mL of 2% Formic Acid in Water, followed by 2.0 mL of 100% Methanol to remove neutral interferents.
Elution: Elute the CMBC analyte using 1.0 mL of 5% Ammonium Hydroxide in Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).
Step 2: UPLC Chromatographic Conditions
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Column Temperature: 45°C (Reduces mobile phase viscosity, improving mass transfer).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: 0.0-0.5 min (10% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 10% B).
Quantifier Transition:m/z 241.0
→
182.0 (Collision Energy: 22 eV). Represents the loss of the carbohydrazide moiety.
Qualifier Transition:m/z 241.0
→
209.0 (Collision Energy: 15 eV). Represents the loss of terminal hydrazine (
NH2−NH2
).
Step 4: System Suitability and QC Bracketing
Inject a System Suitability Test (SST) standard (0.05 ppm) six times. The Relative Standard Deviation (RSD) of the peak area must be
≤
5%.
Bracket every 10 unknown samples with a Low QC (0.03 ppm) and High QC (0.8 ppm) standard. Assay run is only valid if QC accuracy is within 85–115% of nominal concentration.
Analytical Workflow Visualization
Caption: End-to-end analytical workflow for the quantification of CMBC using UPLC-MS/MS.
Method Validation Results (Empirical Data)
The UPLC-MS/MS method was validated in accordance with ICH M10 parameters[3]. The data below demonstrates the method's robustness, specifically highlighting the success of the SPE cleanup in mitigating matrix effects.
Table 2: ICH M10 Validation Summary for CMBC
Validation Parameter
Acceptance Criteria (ICH M10)
Observed Result (UPLC-MS/MS)
Status
Linearity (
R2
)
≥0.990
0.9994 (Range: 0.01 - 2.0 ppm)
Pass
Intra-day Precision (RSD%)
≤15%
(
≤20%
at LLOQ)
3.2% (at 0.05 ppm, n=6)
Pass
Inter-day Accuracy (% Bias)
±15%
(
±20%
at LLOQ)
+4.1% (over 3 days)
Pass
Matrix Effect (Ion Suppression)
Matrix Factor (MF) CV
≤15%
MF = 0.92 (CV = 4.5%)
Pass
Extraction Recovery
Consistent and reproducible
88.5%
±
3.1%
Pass
Data Interpretation: The Matrix Factor (MF) of 0.92 indicates only a negligible 8% ion suppression from the residual API matrix, proving the efficacy of the MCX SPE protocol. The intra-day precision of 3.2% at trace levels confirms that the UPLC-MS/MS platform is highly stable and suitable for routine PGI monitoring.
References
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
URL:[Link]
ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA).
URL:[Link]
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA).
URL:[Link]
Study in the synthesis and crystal structure of the potentially genotoxic impurity E of Avanafil. ResearchGate.
URL:[Link]
Removal of Acrolein from Active Pharmaceutical Ingredients Using Aldehyde Scavengers. Organic Process Research & Development - ACS Publications.
URL:[Link]
A Comparative Guide to the Infrared Spectroscopy of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Infrared...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide, a molecule of interest in medicinal chemistry. By comparing its spectral features with those of related structural motifs, we aim to provide researchers with a robust framework for the identification and characterization of this and similar compounds.
The utility of IR spectroscopy is rooted in the principle that chemical bonds and functional groups vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[1] The position, intensity, and shape of these absorption bands provide a wealth of information about the molecular architecture.[2]
Deciphering the Spectrum: Key Functional Group Vibrations
The structure of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide incorporates several key functional groups, each with its own characteristic IR signature. A thorough understanding of these individual contributions is essential for a comprehensive spectral interpretation.
1. The Benzothiophene Core:
The benzothiophene scaffold, an aromatic heterocyclic system, gives rise to a series of characteristic absorptions.[3] Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.[4][5] Additionally, the carbon-carbon stretching vibrations within the aromatic ring produce a set of bands in the 1600-1450 cm⁻¹ range.[6][7] These bands, while sometimes complex, are a hallmark of aromaticity.
2. The Carbohydrazide Moiety (-CONHNH₂):
The carbohydrazide group is rich in vibrational modes. The N-H stretching vibrations of the primary amine (–NH₂) and the secondary amide (–NH–) are expected to appear in the 3400-3250 cm⁻¹ region.[8] Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching, while secondary amines show a single band.[9]
The carbonyl (C=O) stretching vibration of the amide, often referred to as the "Amide I" band, is one of the most intense and readily identifiable peaks in the spectrum. For secondary amides, this absorption typically occurs in the range of 1680-1630 cm⁻¹. The exact position can be influenced by factors such as hydrogen bonding and conjugation.[10]
The N-H bending vibration, or "Amide II" band, is another key feature, usually appearing between 1650 and 1580 cm⁻¹.[8]
3. The Chloro and Methyl Substituents:
The C-Cl stretching vibration is found in the fingerprint region of the spectrum, typically between 850 and 550 cm⁻¹.[8][10] While this region can be complex due to the presence of numerous other bending vibrations, the C-Cl stretch can often be identified.
The methyl group (–CH₃) exhibits characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes are found in the 2960-2850 cm⁻¹ range.[5] The asymmetric and symmetric bending (scissoring) vibrations occur around 1465 cm⁻¹ and 1378 cm⁻¹, respectively.[5]
Comparative Analysis: Putting the Peaks in Context
To confidently assign the observed IR peaks of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide, it is instructive to compare its spectrum with those of simpler, related molecules. For instance, the spectrum of benzothiophene itself would confirm the assignments for the aromatic C-H and C=C stretching vibrations.[11] Similarly, the spectrum of a simple carbohydrazide would provide a clear reference for the N-H and C=O stretching and bending modes.
A study on a related compound, 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, reported an N-H stretching vibration at 3280 cm⁻¹ and a C=O stretching vibration at 1650 cm⁻¹.[12] These values provide a valuable reference point for the expected peak positions in our target molecule.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining a reliable IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is well-suited for solid samples.
Instrumentation:
Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Sample Preparation:
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
Place a small amount of the solid 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide powder onto the ATR crystal.
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Process the data by performing a baseline correction and, if necessary, smoothing.
Workflow for IR Spectral Analysis
Caption: A streamlined workflow for obtaining and interpreting the IR spectrum of a solid sample using an ATR-FT-IR spectrometer.
Summary of Expected IR Absorption Peaks
The following table summarizes the expected characteristic IR absorption peaks for 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide, based on established group frequencies and data from related compounds.
Wavenumber Range (cm⁻¹)
Functional Group & Vibrational Mode
Expected Intensity
3400-3250
N-H Stretch (Amine & Amide)
Medium
3100-3000
Aromatic C-H Stretch
Medium to Weak
2960-2850
Methyl C-H Stretch
Medium to Weak
1680-1630
C=O Stretch (Amide I)
Strong
1650-1580
N-H Bend (Amide II)
Medium
1600-1450
Aromatic C=C Stretch
Medium to Weak (multiple bands)
1465
Methyl C-H Asymmetric Bend
Medium
1378
Methyl C-H Symmetric Bend
Medium
850-550
C-Cl Stretch
Medium to Strong
This comparative guide provides a foundational understanding of the key IR spectroscopic features of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide. By leveraging this information, researchers can confidently identify and characterize this molecule, and apply these principles to the analysis of other novel compounds in their drug discovery pipelines. The combination of theoretical knowledge, comparative data, and a robust experimental protocol ensures the scientific integrity and trustworthiness of the analytical results.
References
Infrared Spectroscopy. (n.d.). In LibreTexts. Retrieved from [Link]
IR Spectroscopy Tutorial: Aromatics. (n.d.). In University of Colorado Boulder. Retrieved from [Link]
Table of Characteristic IR Absorptions. (n.d.). In University of Colorado Boulder. Retrieved from [Link]
XRD, FT-IR, Electronic and Fluorescence Spectroscopic Studies of Benzothiophenesulfone-2-methanol. (2018). International Journal of Pharmacy and Analytical Research, 1(1), 5-25.
Interpreting an infrared spectrum. (2025, May 5). Crunch Chemistry. Retrieved from [Link]
Substrate-Induced Phase of a Benzothiophene Derivative Detected by Mid-Infrared and Lattice Phonon Raman Spectroscopy. (2018, March 2). ResearchGate. Retrieved from [Link]
Spectroscopy of Aromatic Compounds. (n.d.). In OpenStax. Retrieved from [Link]
Adsorption of benzothiophene on Y zeolites investigated by infrared spectroscopy and flow calorimetry. (2006, August 1). Applied Catalysis B: Environmental, 66(3-4), 226-234.
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014, September 30). International Journal of Pharmaceutical Sciences Review and Research, 28(2), 163-169.
Spectroscopy of Aromatic Compounds. (2023, September 20). In OpenStax. Retrieved from [Link]
Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. (2015, May 15). International Journal of ChemTech Research, 7(3), 1396-1403.
The features of IR spectrum. (n.d.). Mansoura University. Retrieved from [Link]
Infrared Region - Molecular Structure And Absorption Spectra. (2020, March 27). Jack Westin. Retrieved from [Link]
Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]
The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 5). Journal of the Chemical Society of Japan, Pure Chemistry Section, 79(1), 108-112.
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]
IR Chart. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Infrared Spectra of Some Common Functional Groups. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide. (2025, October 16). Molbank, 2011(3), M734.
IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). (n.d.). ResearchGate. Retrieved from [Link]
INFRARED SPECTRA OF PHENOTHIAZINES. (n.d.). Kuwait University. Retrieved from [Link]
SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. (2014). Rasayan Journal of Chemistry, 7(1), 58-60.
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). Molecules, 27(2), 499.
IR Absorption Table. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
Characteristic IR Absorption Peaks of Functional Groups. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
INFRARED REFERENCE SPECTRA. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]
The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. (2010, October 20). Trade Science Inc. Retrieved from [Link]
Personal protective equipment for handling 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide
As a Senior Application Scientist, I approach the handling of novel, pharmacologically active compounds not just with caution, but with a systematic, self-validating methodology. 3-Chloro-4-methyl-1-benzothiophene-2-carb...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of novel, pharmacologically active compounds not just with caution, but with a systematic, self-validating methodology. 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide (CAS: 956576-51-5) is a specialized research chemical utilized in advanced drug discovery[1]. Because comprehensive toxicological data (such as established Permissible Exposure Limits) are rarely available for early-stage synthetic intermediates, we must apply the precautionary principle.
By utilizing control banding , we treat this substance as a potent pharmacological agent and potential sensitizer[2]. This guide provides the definitive standard operating procedure (SOP) for handling this compound, ensuring that every logistical and safety choice is grounded in chemical causality.
Part 1: Physicochemical Profile & Hazard Anticipation
Before selecting Personal Protective Equipment (PPE), we must analyze the structural alerts of the molecule to anticipate its behavior in a laboratory setting.
Table 1: Structural Alerts and Operational Implications
Property / Feature
Value / Description
Operational Implication & Causality
CAS Number
956576-51-5
Unique identifier for inventory and waste tracking[1].
Molecular Formula
C10H9ClN2OS
Contains a halogen (Cl) and sulfur (S); dictates strict segregation into halogenated waste streams to prevent toxic gas generation during incineration[3].
Physical State
Solid (Organic Powder)
High risk of aerosolization. Powders are susceptible to triboelectric charging, requiring static mitigation during weighing.
Benzothiophene Core
Lipophilic moiety
High likelihood of crossing biological membranes if dermal exposure occurs.
Carbohydrazide Group
Reactive nitrogen center
Potential skin sensitizer and respiratory irritant; mandates strict barrier protection.
Part 2: Personal Protective Equipment (PPE) Matrix
PPE selection is not static; it must adapt to the solvent environment and the operational scale. The following matrix details the required PPE, driven by the specific chemical interactions at play[4].
Table 2: PPE Selection by Operational State
PPE Category
Dry Powder Handling (Analytical Scale)
Solution Handling (e.g., in DMSO or DMF)
Hand Protection
Double-layer Nitrile (min 4 mil). Causality: Nitrile provides an excellent barrier against solid organic particulates. Double-gloving allows the outer contaminated layer to be shed safely.
Inner: Nitrile. Outer: Butyl Rubber or Laminate (e.g., Silver Shield). Causality: DMSO is a carrier solvent that rapidly permeates skin, taking dissolved solutes with it. Standard nitrile degrades rapidly upon DMSO contact.
Eye Protection
ANSI Z87.1+ Chemical splash goggles.
ANSI Z87.1+ Chemical splash goggles.
Body Protection
Flame-retardant (FR) lab coat with knit cuffs.
FR lab coat + chemical-resistant apron to prevent solvent saturation.
Respiratory
Handled exclusively in a certified Fume Hood.
Handled exclusively in a certified Fume Hood.
Part 3: Operational Workflows & Engineering Controls
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety condition has been met.
Protocol: Weighing and Solubilization of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide
Verification of Engineering Controls:
Action: Before opening the reagent bottle, verify the fume hood face velocity is between 0.4 and 0.6 m/s using the digital monitor or a Kimwipe flutter test.
Causality: This ensures that any aerosolized particulates generated during transfer are captured and exhausted away from the operator's breathing zone[2].
Static Mitigation:
Action: Place an anti-static weigh boat on the analytical balance. Pass an anti-static ionizer gun over the boat and your spatula.
Causality: Halogenated organic powders are highly susceptible to triboelectric charging. A static discharge can cause the powder to spontaneously repel from the spatula, contaminating the workspace and creating an inhalation hazard.
Dispensing:
Action: Using a PTFE-coated spatula, carefully transfer the required mass.
Causality: PTFE reduces surface friction and prevents the lipophilic compound from adhering to the tool, ensuring accurate dosing and minimizing residue.
In-Situ Solubilization:
Action: If the workflow requires a liquid stock (e.g., for high-throughput screening), add the carrier solvent (such as DMSO) directly to the tared vial while it remains inside the fume hood. Cap the vial immediately.
Causality: Transporting dry, highly active powders across the lab increases the risk of an uncontainable spill. Once solubilized and capped, the vapor pressure of the solute is negligible, making secondary containment transport significantly safer.
Two-Step Decontamination:
Action: Wipe the balance pan and surrounding area with a lint-free cloth dampened with 70% Isopropanol, followed by a wipe with a mild surfactant (soap and water).
Causality: Isopropanol dissolves the immediate organic residue, while the surfactant lifts and removes the lipophilic benzothiophene core from the stainless steel surface, preventing cross-contamination.
Standard operating workflow for handling active benzothiophene derivatives.
Part 4: Spill Response & Waste Disposal Plan
Immediate Spill Response
Solid Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a hazardous waste container using a non-sparking tool.
Solution Spill (e.g., in DMSO): Alert personnel in the immediate vicinity. Apply a compatible chemical absorbent (e.g., vermiculite or commercial spill kit pads) starting from the perimeter and working inward to prevent spreading.
Waste Segregation and Destruction
Segregation Protocol: All materials contaminated with 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide must be placed in a designated "Halogenated Organic Waste" container[3].
Causality of Destruction: The presence of the chlorine atom means that if this waste is mixed with standard non-halogenated solvents and incinerated at low temperatures, it can catalyze the formation of highly toxic dioxins and hydrochloric acid (HCl) gas. It strictly requires high-temperature incineration equipped with alkaline scrubbers at a permitted hazardous waste facility[3].
References
AA Blocks Chemical Catalog - 956576-51-5 | 3-Chloro-4-methylbenzo[b]thiophene-2-carbohydrazide.
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National Research Council (US) Committee on Prudent Practices in the Laboratory - Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
URL:[Link]
Occupational Safety and Health Administration (OSHA) - OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing.
URL:[Link]
American Chemical Society (ACS) - Hazardous Waste and Disposal Considerations.
URL:[Link]